8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Scientific Research Applications
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurodegenerative diseases.
Materials Science: It is explored for its use in the development of advanced materials, including polymer stabilizers.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, such as necroptosis.
Mechanism of Action
Target of Action
The primary target of this compound is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that are potential targets for neurological and psychiatric disorders . The compound is selective for the DOR over a panel of 167 other GPCRs .
Mode of Action
The compound acts as an agonist at the DOR . It appears to bind to the orthosteric site of the DOR based on docking and molecular dynamic simulation . This interaction is slightly biased towards G-protein signaling .
Biochemical Pathways
Given its target, it likely influences pathways related to pain perception and inflammation, as dor agonists are known to have anti-allodynic efficacy .
Result of Action
The compound has demonstrated anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it could potentially be used for pain management.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. Specific studies on this compound are currently lacking .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.
Spiro Compound Formation: The final step involves the formation of the spiro linkage, which is achieved through a cyclization reaction involving the triazaspirodecane core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in its functional groups and biological activity.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with different substituents, used in the synthesis of spirohydantoins.
Uniqueness
What sets 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-3-25-18(27)20(22-19(25)28)8-10-24(11-9-20)17(26)15-12(2)29-23-16(15)13-6-4-5-7-14(13)21/h4-7H,3,8-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODDHZNKQOCGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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